

Mancopper (CAS 53988-93-5): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mancopper*

Cat. No.: *B14648517*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mancopper (CAS 53988-93-5) is a broad-spectrum fungicide belonging to the ethylenebis(dithiocarbamate) class of compounds. It is a coordination complex of manganese and copper, leveraging the synergistic multi-site inhibitory action of both metals to effectively control a wide range of fungal pathogens. This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and proposed mechanism of action of **Mancopper**. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. The information is intended to support research, development, and safety assessment activities involving this fungicide.

Chemical and Physical Properties

Mancopper is a complex mixture whose precise physical properties can vary depending on the manufacturing process. However, available data and information on related compounds allow for a general characterization.

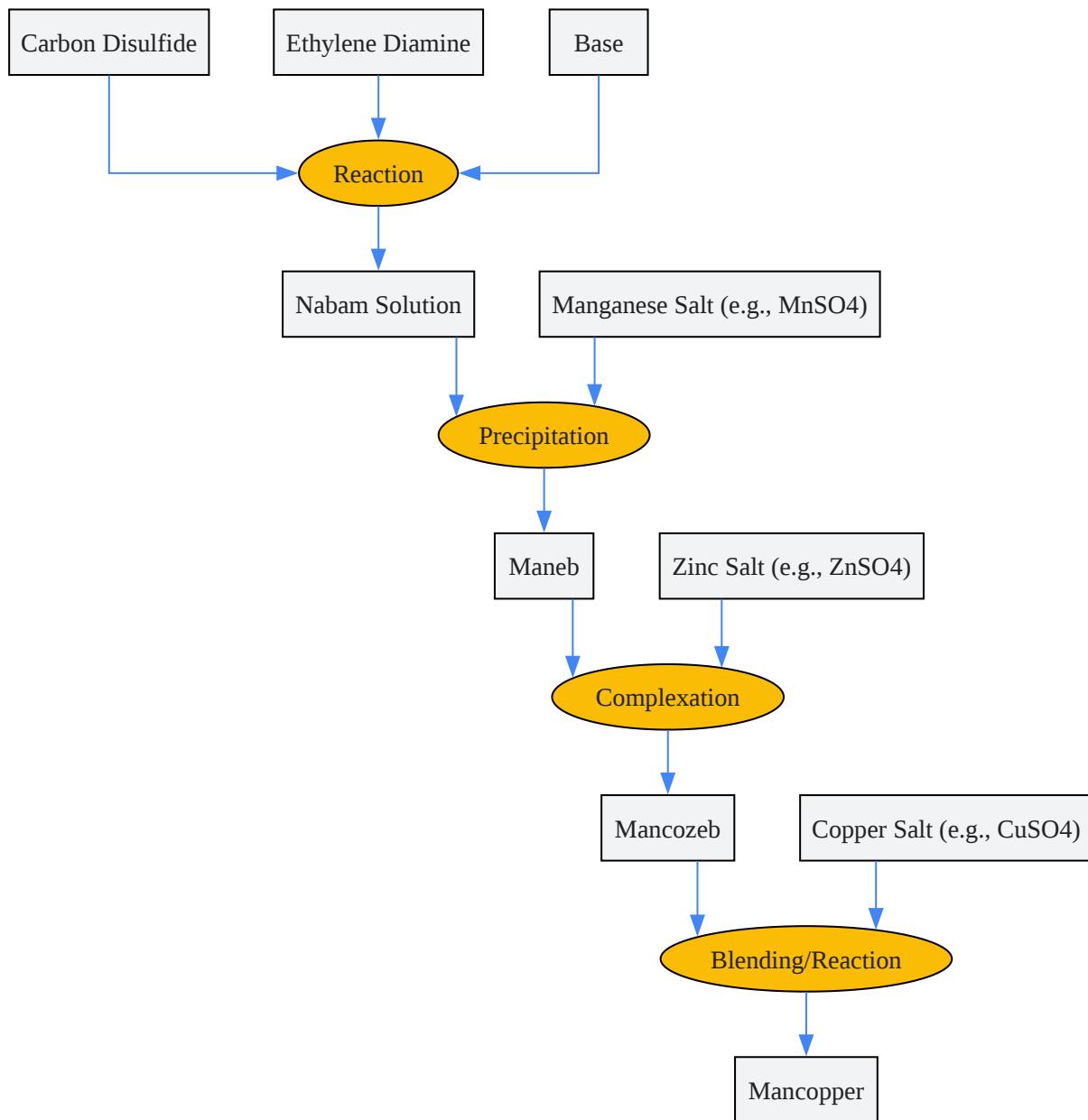
Table 1: Summary of Chemical and Physical Properties of **Mancopper**

Property	Value	Reference
CAS Number	53988-93-5	[1] [2]
Molecular Formula	C ₈ H ₁₂ CuMnN ₄ S ₈	[3]
Molecular Weight	539.212 g/mol	[1]
Appearance	Physical state and color may vary.	
Boiling Point	308.2 °C at 760 mmHg	[1]
Melting Point	Not available	[1]
Flash Point	140.2 °C	[1]
Solubility	Low solubility in water and organic solvents.	[4]
Decomposition	Decomposes on heating or in the presence of moisture.	[5]

Synthesis

The industrial synthesis of **Mancopper** involves the reaction of a manganese and zinc ethylenebis(dithiocarbamate) complex (mancozeb) with a copper salt, typically copper sulfate or copper oxychloride.[\[2\]](#) The resulting product is a coordination complex where copper and manganese ions are bound to the dithiocarbamate ligand.

Experimental Protocol: General Synthesis of Mancozeb (Precursor)


While a specific protocol for **Mancopper** is not publicly detailed, the synthesis of its precursor, mancozeb, provides a foundational understanding. The following is a generalized procedure based on patent literature:[\[6\]](#)

- Nabam Formation: Carbon disulfide and ethylene diamine are reacted in the presence of a base to form the sodium salt of ethylenebis(dithiocarbamic acid) (nabam).

- **Maneb Precipitation:** An aqueous solution of a manganese salt (e.g., manganese sulfate) is added to the nabam solution to precipitate manganese ethylenebis(dithiocarbamate) (maneb).
- **Complexation with Zinc:** The maneb precipitate is then treated with a zinc salt (e.g., zinc sulfate) to form the mancozeb complex.
- **Filtration and Drying:** The resulting mancozeb is filtered, washed, and dried.

To produce **Mancopper**, the mancozeb complex would then be further reacted or blended with a copper salt under controlled conditions to achieve the desired copper and manganese content.[\[2\]](#)

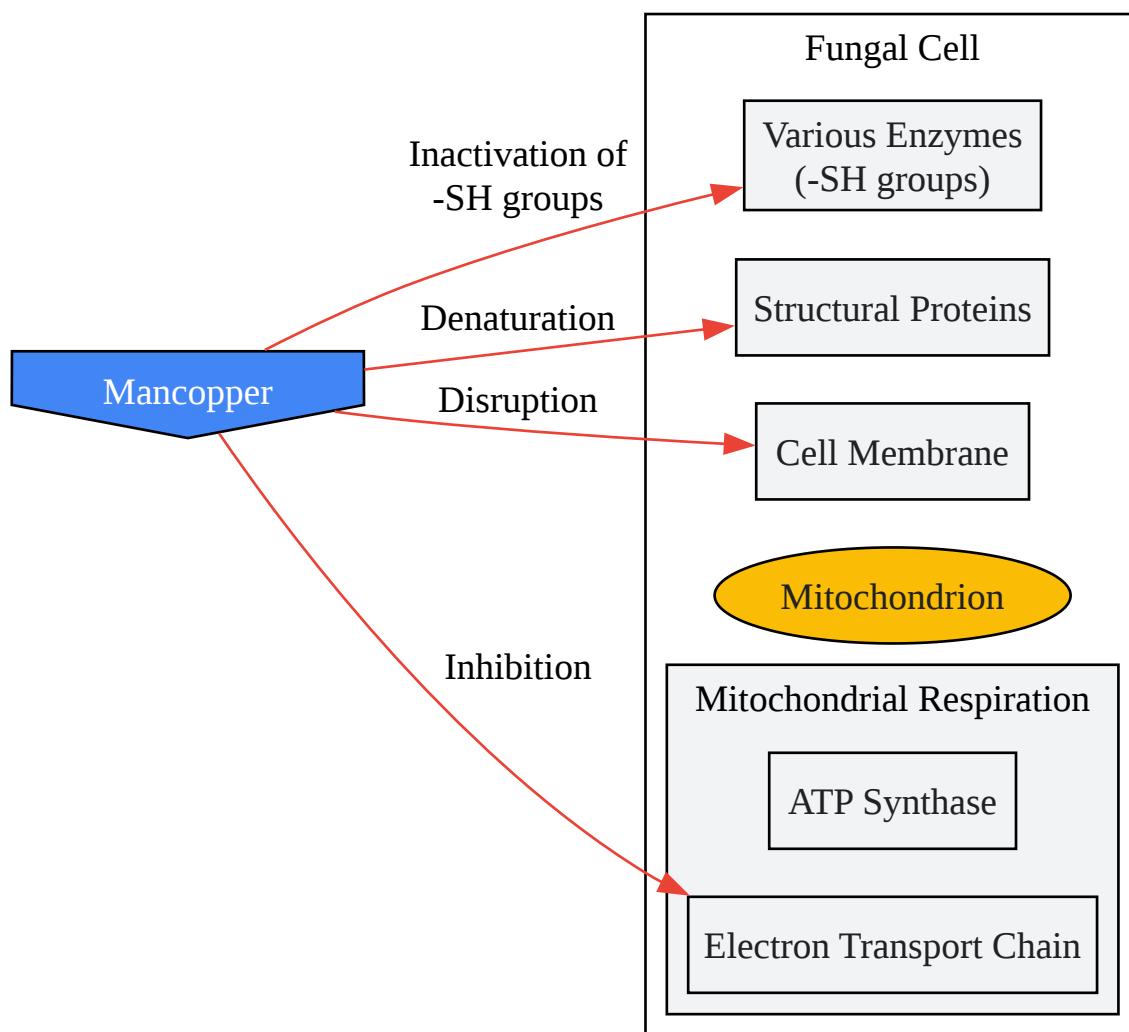
Diagram 1: Generalized Synthesis Workflow for **Mancopper**

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Mancopper**.

Mechanism of Action

Mancopper is a multi-site contact fungicide, meaning it acts on multiple metabolic pathways within the fungal cell, which significantly reduces the likelihood of resistance development.[2][5] Its fungicidal activity is attributed to the combined effects of the dithiocarbamate ligand and the copper and manganese ions.


The dithiocarbamate component, upon metabolism, is thought to convert to an isothiocyanate, which inactivates sulphydryl (-SH) groups in amino acids, proteins, and enzymes within the fungal cell.[7] This disrupts a wide range of biochemical processes, including cellular respiration and lipid metabolism.

The copper and manganese ions also contribute to the toxicity. Copper ions can denature proteins and enzymes and interfere with the mitochondrial electron transport chain.[8][9] Manganese, while an essential micronutrient, can be toxic at high concentrations and may also interfere with enzymatic functions.[9] The synergistic action of copper and mancozeb has been shown to be more effective than either component alone.

Proposed Signaling Pathway of Fungal Inhibition

The multi-site nature of **Mancopper**'s action makes it challenging to depict a single, linear signaling pathway. However, a conceptual diagram can illustrate the key cellular targets.

Diagram 2: Proposed Multi-site Mechanism of Action of **Mancopper** on Fungal Cells

[Click to download full resolution via product page](#)

Caption: **Mancopper**'s multi-site inhibitory effects on a fungal cell.

Toxicological Profile

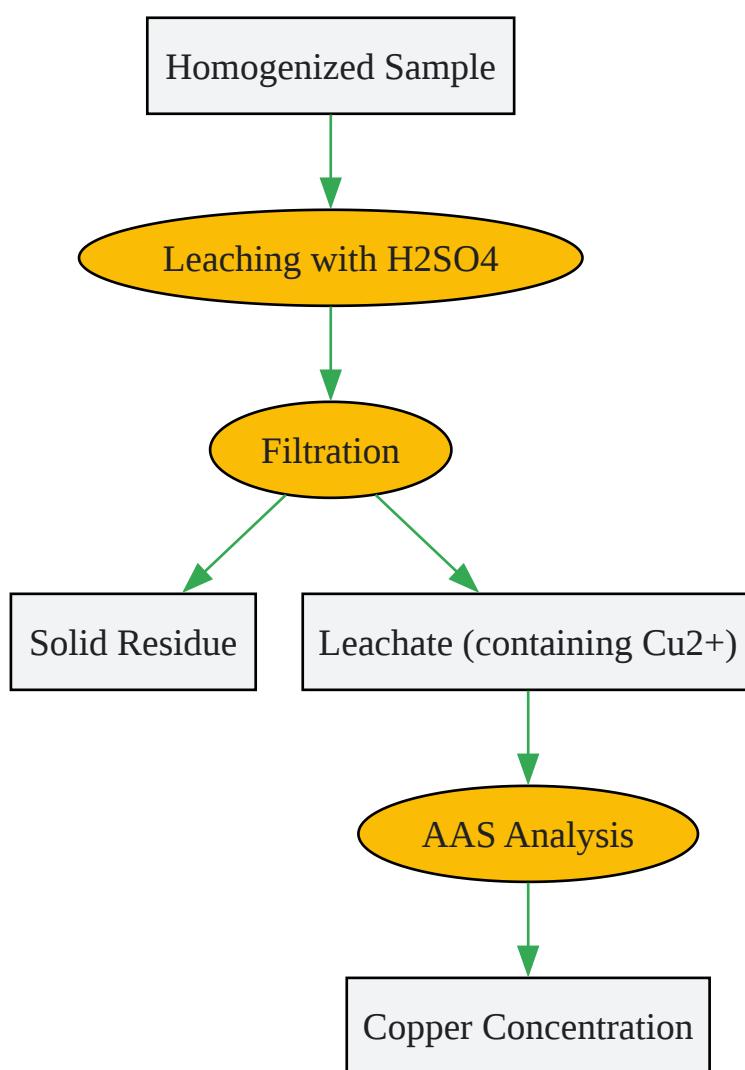
The toxicological data for **Mancopper** is limited. However, information on its components, mancozeb and copper, provides an indication of its potential toxicity. Dithiocarbamates generally have low acute toxicity.^[10] Copper toxicity can lead to gastrointestinal distress and, at high levels, liver and kidney damage.

Table 2: Summary of Toxicological Data for **Mancopper** and Related Compounds

Parameter	Value	Species	Route	Reference
Acute Oral LD ₅₀ (Mancopper)	9600 mg/kg	Mammal	Oral	[2]
Acute Oral LD ₅₀ (Copper Sulfate)	300 mg/kg	Rat	Oral	
Acute Dermal LD ₅₀ (Mancozeb)	>5000 mg/kg	Rabbit	Dermal	
Skin Irritation	May cause mild skin irritation.	[11]		
Eye Irritation	May cause slight eye irritation.	[11]		
Carcinogenicity	Mancozeb is classified as a probable human carcinogen (Group B2) by the US EPA.	[5]		
Aquatic Toxicity	Very toxic to aquatic life.			

Experimental Protocols: Analysis

The analysis of dithiocarbamate fungicides like **Mancopper** is challenging due to their low solubility and instability.[\[12\]](#) Standard methods often involve the digestion of the compound and measurement of a common degradation product, such as carbon disulfide. Analysis of the metallic components can be performed using atomic absorption spectroscopy (AAS).


General Protocol for Copper Residue Analysis

The following is a generalized procedure for the analysis of non-sulfide soluble copper, which can be adapted for the analysis of copper in **Mancopper** residues.[\[12\]](#)

- Sample Preparation: A known weight of the homogenized sample is placed in a beaker.

- Leaching: The sample is leached with a dilute sulfuric acid solution at room temperature with agitation.
- Filtration: The mixture is filtered to separate the leachate from the solid residue.
- Analysis: The copper concentration in the leachate is determined by Atomic Absorption Spectroscopy (AAS) against appropriate copper standards.

Diagram 3: Workflow for Copper Residue Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of copper residues.

Conclusion

Mancopper is a potent, multi-site fungicide that combines the actions of dithiocarbamate and the metals copper and manganese. Its complex nature presents challenges for detailed characterization and analysis. This guide has compiled the available technical information on its properties, synthesis, mechanism of action, and toxicology to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate its properties and to develop more specific and sensitive analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mancopper | CAS#:53988-93-5 | Chemsric [chemsrc.com]
- 2. Mancopper [sitem.herts.ac.uk]
- 3. Mancopper | C8H12CuMnN4S8 | CID 3037186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Bromoaniline;2,4,6-trinitrophenol (EVT-14782701) | 54575-26-7 [evitachem.com]
- 5. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. CN1695449A - Technique for preparing mancozeb - Google Patents [patents.google.com]
- 7. Dhanuka M-45 - Mancozeb, Contact Fungicide, Dithiocarbamate Group [dhanuka.com]
- 8. Role of Copper on Mitochondrial Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effects of copper and manganese on brain mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. Procedure Residual Copper Soluble Analysis -Assay Method -Acid - 911Metallurgist [911metallurgist.com]
- To cite this document: BenchChem. [Mancopper (CAS 53988-93-5): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14648517#mancopper-cas-number-53988-93-5-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com